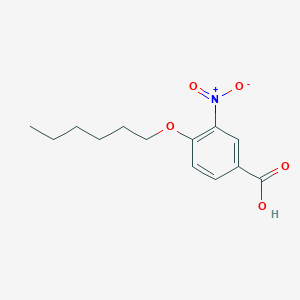

4-(Hexyloxy)-3-nitrobenzoic acid

Beschreibung

Academic Significance of Aromatic Carboxylic Acid Derivatives in Functional Materials Design

Aromatic carboxylic acid derivatives are of paramount importance in materials science due to their ability to act as rigid structural motifs and their capacity for strong, directional intermolecular interactions, primarily through hydrogen bonding. The carboxyl group can form robust hydrogen-bonded dimers, which can drive the self-assembly of molecules into well-defined supramolecular structures, including liquid crystals and organic frameworks. This predictable self-organization is fundamental to crystal engineering, where these compounds serve as versatile building blocks for designing novel metal-organic frameworks (MOFs) and coordination polymers with unique structural features and functional properties. nih.govsigmaaldrich.com Furthermore, the aromatic core can be systematically modified with various functional groups to fine-tune properties such as solubility, thermal stability, and electronic behavior, making them highly adaptable for applications ranging from nonlinear optics to pharmaceutical intermediates.

Review of Nitro- and Alkoxy-Substituted Aromatic Systems in Advanced Chemical Research

The strategic placement of nitro (–NO₂) and alkoxy (–OR) groups on an aromatic system introduces significant electronic and steric perturbations that are highly valuable in advanced chemical research. The nitro group is a strong electron-withdrawing group, which substantially influences the electronic properties of the molecule. It imparts a large dipole moment, which is a critical feature in the design of materials with high dielectric anisotropy and nonlinear optical activity. mdpi.com Nitroaromatics are key components in the synthesis of dyes, explosives, and pharmaceuticals, and their electron-deficient nature makes them susceptible to nucleophilic aromatic substitution. ias.ac.in

Conversely, the alkoxy group is an electron-donating group that can increase the electron density of the aromatic ring. The long alkyl chain of the hexyloxy group, in particular, introduces flexibility and can influence the solubility of the compound in organic solvents and polymer matrices. In the context of materials science, flexible alkoxy chains are instrumental in promoting the formation of liquid crystalline phases (mesophases) by inducing molecular anisotropy and controlling intermolecular spacing. researchgate.net The combination of a strong dipole from the nitro group and a flexible chain from the alkoxy group on a single benzoic acid scaffold creates a molecule with a unique "push-pull" electronic structure and amphiphilic character, making it a highly promising candidate for advanced functional materials like liquid crystals. mdpi.com

Contextualization of 4-(Hexyloxy)-3-nitrobenzoic acid within the Landscape of Functional Organic Compounds

This compound emerges as a molecule of significant interest by integrating three key functional components onto a single benzene (B151609) ring: a hydrogen-bonding carboxylic acid group, a flexible, space-filling hexyloxy chain, and a polar, electron-withdrawing nitro group. This specific arrangement—with the hexyloxy and nitro groups positioned ortho to each other—results in a rod-like molecule with a significant transverse dipole moment. This molecular architecture is highly conducive to the formation of calamitic (rod-shaped) liquid crystals. The carboxylic acid function facilitates the creation of supramolecular structures through hydrogen bonding, while the terminal hexyloxy chain promotes mesophase formation and the nitro group enhances the electronic and optical properties of the resulting material. Therefore, this compound is not merely an isolated chemical but a purposefully designed building block for constructing complex, functional supramolecular systems.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hexoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-3-4-5-8-19-12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANDWLRWCXTDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651886 | |

| Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281195-35-5 | |

| Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hexyloxy 3 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-(Hexyloxy)-3-nitrobenzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical: the ether linkage and the nitro group.

A common synthetic route involves starting with a precursor that already contains the hydroxyl and carboxyl groups, such as 4-hydroxybenzoic acid. The synthesis would then proceed through two key transformations: nitration and etherification.

Route A: Nitration then Etherification

Nitration: The first step would be the nitration of 4-hydroxybenzoic acid. The hydroxyl group (-OH) is a strong activating group and directs electrophiles to the ortho and para positions. The carboxyl group (-COOH) is a deactivating group and a meta-director. vedantu.comtestbook.comquora.com The powerful directing effect of the hydroxyl group overrides that of the carboxyl group, leading to the selective addition of the nitro group (-NO2) at the position ortho to the hydroxyl group, yielding 4-hydroxy-3-nitrobenzoic acid. google.comnih.gov

Etherification: The subsequent step is a Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group of 4-hydroxy-3-nitrobenzoic acid, reacts with a hexyl halide (e.g., 1-bromohexane) to form the hexyloxy ether. masterorganicchemistry.comkhanacademy.org

Route B: Esterification, Etherification, Nitration, and Hydrolysis

Esterification: Protect the carboxylic acid of 4-hydroxybenzoic acid as an ester (e.g., methyl ester) to prevent unwanted side reactions.

Etherification: Perform the Williamson ether synthesis on the phenolic hydroxyl group to form methyl 4-(hexyloxy)benzoate.

Nitration: Nitrate (B79036) the aromatic ring. The hexyloxy group is a strong ortho, para-director. Since the para position is occupied by the ester, nitration will occur at the ortho position. youtube.com

Hydrolysis: Hydrolyze the ester back to a carboxylic acid to yield the final product. This method can sometimes offer higher yields by avoiding potential complexities with the free carboxylic acid during the etherification and nitration steps. orgsyn.org

A comparison of these primary synthetic pathways highlights the strategic choices a chemist must make based on starting material availability, reaction efficiency, and ease of purification.

Established and Emerging Approaches to Benzoic Acid Functionalization

The functionalization of benzoic acid and its derivatives is a cornerstone of organic synthesis, enabling the creation of a vast array of molecules for pharmaceuticals, materials science, and agrochemicals. rsc.orgresearchgate.net

The Williamson ether synthesis is the classical and most widely used method for forming the ether linkage in compounds like this compound. francis-press.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com

Key aspects of this strategy include:

Base and Solvent: The choice of base and solvent is critical for optimizing the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the phenol. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation, enhancing the nucleophilicity of the phenoxide anion. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com

Phase-Transfer Catalysis (PTC): An emerging and greener alternative to traditional methods is the use of phase-transfer catalysis. wikipedia.org PTC facilitates the transfer of the water-soluble phenoxide reactant into the organic phase where the alkyl halide is dissolved. acs.orgacs.org This allows the reaction to proceed under milder conditions, often in a two-phase system of water and an organic solvent, which can simplify workup and reduce the need for anhydrous solvents. acs.orgtcichemicals.com Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are commonly employed. numberanalytics.comwikipedia.org

Nitration is a fundamental electrophilic aromatic substitution reaction. numberanalytics.com The regioselectivity of nitration is governed by the electronic properties of the substituents already present on the aromatic ring.

In the context of synthesizing this compound from a 4-hydroxybenzoic acid precursor, the directing effects are crucial:

The hydroxyl group (-OH) is a strongly activating, ortho-para directing group.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. vedantu.comtestbook.com

The activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO2+) to the positions ortho to it. google.com Since the para position is already substituted, nitration occurs selectively at the 3-position. A German patent describes the nitration of finely divided 4-hydroxybenzoic acid using 25-35% nitric acid at 20-40°C in the presence of a nitrite (B80452) catalyst to yield 4-hydroxy-3-nitrobenzoic acid with high purity and yield. google.com Another patent details the nitration of 4-hydroxybenzoic acid alkyl esters using 30-62% nitric acid at temperatures between 0 and 60°C. google.com

Optimization of Reaction Parameters for Enhanced Purity and Yield in Academic Synthesis

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and side products. rsc.org For the synthesis of this compound, key parameters for the Williamson ether synthesis and nitration steps can be fine-tuned.

Table 1: Optimization of Williamson Ether Synthesis Parameters

| Parameter | Condition | Rationale & Impact |

|---|---|---|

| Base | Strong bases (e.g., NaH, K₂CO₃) vs. Weaker bases (e.g., NaOH) | Stronger bases ensure complete deprotonation of the phenol, increasing the concentration of the reactive nucleophile and driving the reaction forward. numberanalytics.com |

| Solvent | Polar aprotic (DMF, DMSO) vs. Protic (Ethanol) | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, leading to faster reaction rates and higher yields compared to protic solvents. masterorganicchemistry.comnumberanalytics.com |

| Temperature | Ambient to Reflux | Increasing temperature generally increases the reaction rate but can also promote side reactions, such as elimination with secondary/tertiary alkyl halides. numberanalytics.com Careful temperature control is needed. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly accelerate the reaction under milder conditions, improve yield, and allow for the use of less hazardous, biphasic solvent systems. acs.orgcapes.gov.br |

| Alkyl Halide | Iodide > Bromide > Chloride | The reactivity of the alkyl halide follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). Using a more reactive halide can increase the reaction rate. |

For the nitration step, controlling the temperature is paramount. Nitration reactions are highly exothermic, and insufficient cooling can lead to the formation of dinitrated or other unwanted byproducts. truman.edu Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent is standard practice. truman.edu

Principles of Sustainable Chemistry in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgucl.ac.uk The synthesis of this compound can be made more sustainable by applying these principles.

Use of Safer Solvents and Reagents: Traditional nitration methods often use a hazardous mixture of concentrated nitric and sulfuric acids. rsc.org Greener approaches investigate the use of safer nitrating agents, such as calcium nitrate in acetic acid, which can reduce the risks associated with strong, corrosive acids. gordon.edu Similarly, replacing polar aprotic solvents like DMF in the ether synthesis with water (using phase-transfer catalysis) or greener bio-based solvents improves the environmental profile of the process. ucl.ac.ukscranton.edu

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to improve energy efficiency. sacredheart.edu Microwave heating can dramatically reduce reaction times for the Williamson ether synthesis from hours to minutes, leading to significant energy savings. gordon.edusacredheart.edu Mechanochemical methods, using ball milling, also offer a low-energy, often solvent-free, alternative for reactions like nitration. rsc.orgrsc.org

Catalysis: The use of catalysts is a core principle of green chemistry. Phase-transfer catalysts in the etherification step are a prime example, as they are used in small amounts and can be recycled, replacing stoichiometric reagents. wikipedia.orgtcichemicals.com Biocatalysis, using enzymes, also presents a future-forward approach for creating aromatic compounds from renewable feedstocks, potentially offering highly selective transformations under mild, aqueous conditions. numberanalytics.comnih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Optimizing reactions to maximize yield and minimize byproducts reduces waste. |

| Atom Economy | Choosing synthetic routes that incorporate the maximum amount of starting material into the final product. |

| Less Hazardous Syntheses | Replacing traditional mixed acid nitration with safer alternatives like metal nitrates or recyclable organic nitrating agents. gordon.edursc.org |

| Safer Solvents & Auxiliaries | Utilizing water with a phase-transfer catalyst or microwave synthesis without a solvent. acs.orggordon.edu |

| Design for Energy Efficiency | Employing microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. sacredheart.edursc.org |

| Use of Catalysis | Using phase-transfer catalysts for etherification instead of stoichiometric amounts of strong bases in harsh solvents. wikipedia.org |

By integrating these sustainable practices, the synthesis of this compound can be performed in a more environmentally and economically favorable manner.

Computational and Theoretical Investigations of 4 Hexyloxy 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations, which are fundamental to understanding a molecule's behavior, are not available in the public domain for 4-(Hexyloxy)-3-nitrobenzoic acid. Such studies would typically involve sophisticated computational methods to determine the most stable three-dimensional arrangement of the atoms and to analyze the distribution of electrons within the molecule.

Information regarding the conformational landscape of this compound is not present in the surveyed literature. A conformational analysis would identify the different spatial arrangements of the hexyloxy chain and the nitro and carboxylic acid groups, while potential energy surface mapping would elucidate the energy barriers between these conformations.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and electronic properties. Without dedicated computational studies, data on the HOMO-LUMO gap and other electronic descriptors for this compound remain undetermined.

Theoretical Spectroscopic Property Simulations (e.g., Vibrational, Electronic)

While experimental spectroscopic data may exist, theoretical simulations that predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound have not been published. These simulations are crucial for interpreting experimental spectra and assigning specific spectral features to molecular motions and electronic transitions.

Prediction of Intermolecular Interactions and Supramolecular Self-Assembly Propensities

The potential for this compound to form complex, ordered structures through non-covalent interactions is an area ripe for investigation. However, no theoretical studies predicting its intermolecular interaction energies or its propensity for supramolecular self-assembly are currently available.

Molecular Dynamics Simulations for Condensed Phase Behavior and System-Level Interactions

Molecular dynamics simulations, which model the movement of atoms and molecules over time, could provide valuable insights into the bulk properties and behavior of this compound in different phases. This area of research remains unexplored in the available literature.

Role of 4 Hexyloxy 3 Nitrobenzoic Acid in Liquid Crystalline Systems

Molecular Design Principles for Liquid Crystalline Compounds Incorporating 4-(Hexyloxy)-3-nitrobenzoic acid Moieties

The construction of liquid crystalline molecules, or mesogens, from this compound hinges on established chemical strategies that build upon its inherent structural features. The goal is to create elongated, rod-like molecules (calamitic mesogens) that can self-assemble into the ordered phases characteristic of liquid crystals.

The carboxylic acid group is the primary reactive site on this compound for building larger mesogenic structures. Through common organic reactions like Fischer esterification and amidation, this acid can be linked to other molecular fragments, such as substituted phenols, biphenyls, or anilines, to form a rigid core essential for liquid crystallinity. google.combond.edu.au

Esterification: This process involves reacting the carboxylic acid with an alcohol, typically a phenolic compound, in the presence of an acid catalyst to form an ester linkage (-COO-). google.com This is a cornerstone of mesogen synthesis, allowing the connection of the benzoic acid unit to another aromatic ring system, thereby extending the molecular length and enhancing its anisotropy.

Amidation: Similarly, reacting the acid with an amine yields an amide linkage (-CONH-). google.com Amide-based liquid crystals are also well-known, and the hydrogen bonding capability of the N-H group can introduce specific intermolecular interactions that influence mesophase stability and type.

The choice of the second molecular unit to be attached via these linkages is critical for tuning the final properties of the liquid crystal.

The nitro group (-NO₂) at the 3-position is a defining feature of this molecule. As a lateral substituent, it has several profound effects:

Steric Effects: The presence of a group on the side of the molecule increases its breadth. This steric hindrance can disrupt the efficient packing of molecules, which tends to lower the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) compared to analogous molecules without the lateral group. jocpr.com

Modified Mesophase Type: The balance between increased polar interactions and steric disruption can influence the type of mesophase formed. In some systems, strong lateral interactions can favor the formation of smectic phases (layered structures) over nematic phases (orientational order only). nih.gov However, significant steric bulk can also frustrate layer formation.

The thermal stability of mesophases in related systems has been shown to be highly dependent on the nature and position of such polar groups. nih.gov

The 4-(hexyloxy) group [-(CH₂)₅CH₃] is a flexible alkyl chain that plays a crucial role in modulating the physical properties of the mesogen.

Mesophase Stability: The length of the terminal alkoxy chain is a key parameter for controlling mesophase stability and the temperature range over which the liquid crystal phase exists. nih.gov Increasing the chain length generally promotes the formation of more ordered smectic phases at the expense of the nematic phase, as the chains facilitate micro-segregation into layers. nih.govresearchgate.net

Transition Temperatures: The hexyloxy chain influences both the melting point (solid to liquid crystal/liquid) and the clearing point. Longer chains tend to lower the melting point by disrupting the crystal lattice. The effect on the clearing point is more complex; it often increases with chain length up to a certain point before decreasing due to the dilution of the rigid core. nih.gov

The interplay between the flexible tail and the rigid core is fundamental to achieving a material with a useful liquid crystal temperature range.

Table 1: Illustrative Example of Alkoxy Chain Length Effect on Transition Temperatures in a Generic 4-Alkoxybenzoic Acid Series (Note: This table is a generalized representation based on typical homologous series and does not represent specific data for 3-nitro derivatives.)

| Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

| 4 | 147 | 126 | Monotropic Nematic |

| 5 | 105 | 107 | Enantiotropic Nematic |

| 6 | 100 | 115 | Nematic, Smectic C |

| 7 | 95 | 117 | Nematic, Smectic C |

| 8 | 101 | 128 | Smectic C |

Dielectric Anisotropy and Electro-optical Response in Liquid Crystal Mixtures Containing Derivatives of this compound

The electrical properties of liquid crystals determine their utility in display and sensor applications. The structure of this compound derivatives suggests they would possess significant and interesting dielectric characteristics.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average molecular orientation (the director). Its sign and magnitude are critical for electro-optical devices.

For a mesogen derived from this compound, the dielectric anisotropy would be largely determined by the strong dipole of the lateral nitro group. This group contributes significantly to the perpendicular component of the molecular dipole moment. mdpi.com Consequently, it is probable that derivatives of this acid would exhibit a negative dielectric anisotropy (Δε < 0), a valuable property for specific display modes like vertically aligned (VA) displays.

The dielectric permittivity of polar liquid crystals is also frequency-dependent. researchgate.net The reorientation of molecular dipoles in response to an applied electric field is a time-dependent process, leading to dielectric relaxation. For calamitic liquid crystals, the relaxation of the parallel component (ε∥) typically occurs at lower frequencies (kHz to MHz range) than the perpendicular component. This relaxation is a key feature in the study of dual-frequency liquid crystals.

Dual-frequency liquid crystals (DFLCs) are advanced materials that exhibit a positive dielectric anisotropy (Δε > 0) at low frequencies and a negative dielectric anisotropy (Δε < 0) at high frequencies. researchgate.net The frequency at which Δε becomes zero is known as the crossover frequency (f_c). researchgate.net This behavior allows for very fast switching in electro-optical devices because the liquid crystal director can be actively driven in two directions by changing the frequency of the applied voltage. scilit.com

The molecular requirements for DFLC behavior often include a combination of a strong parallel dipole moment (e.g., from a cyano or isothiocyanato terminal group) and a significant perpendicular dipole moment that relaxes in the appropriate frequency range. researchgate.netscilit.com A mesogen derived from this compound, while likely having a negative Δε on its own, could be a critical component in a DFLC mixture. Its strong perpendicular dipole from the nitro group could be engineered to produce the desired negative anisotropy at high frequencies after the relaxation of the parallel component contributed by other molecules in the mixture.

Phase Behavior and Thermal Transitions in Systems with this compound Derivatives (e.g., Nematic Phase Characterization)

No data is available in the searched literature regarding the phase behavior and thermal transitions of liquid crystalline systems containing derivatives of this compound. Consequently, characterization of the nematic phase and a corresponding data table cannot be provided.

Influence on Switching Characteristics and Performance Metrics in Advanced Liquid Crystal Displays and Optical Modulators

There is no information available in the searched literature concerning the influence of this compound or its derivatives on the switching characteristics and performance metrics of liquid crystal displays or optical modulators. Therefore, a data table detailing these performance metrics cannot be generated.

Advanced Spectroscopic and Diffraction Studies of 4 Hexyloxy 3 Nitrobenzoic Acid and Its Derivatives in Complex Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Packing and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of nuclei. This sensitivity provides detailed information about molecular packing, conformational dynamics, and intermolecular interactions in crystalline and liquid crystalline materials.

For derivatives of benzoic acid, solid-state ¹³C and ¹H NMR can be employed to characterize the molecular conformation and packing in the crystalline state. The chemical shifts of the aromatic and carboxylic acid carbons are particularly informative. For instance, the ¹³C chemical shift of the carboxyl group is highly sensitive to the nature of the hydrogen bonding network. In the case of 4-(hexyloxy)-3-nitrobenzoic acid, the formation of hydrogen-bonded dimers, a common motif in benzoic acids, would be readily identifiable through ssNMR.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹³C | 170-180 (Carboxyl) | Hydrogen bonding, dimer formation |

| 110-160 (Aromatic) | Molecular conformation, packing effects | |

| 10-70 (Alkyl Chain) | Chain conformation and dynamics | |

| ¹H | 10-14 (Carboxylic Acid) | Proton position in hydrogen bonds |

| 6-8 (Aromatic) | Molecular orientation | |

| 0.8-4 (Alkyl Chain) | Chain mobility |

This table presents expected chemical shift ranges for this compound based on typical values for similar organic compounds.

X-ray Diffraction and Scattering for Structural Elucidation of Mesophases and Self-Assembled Structures

X-ray diffraction (XRD) is the cornerstone for determining the three-dimensional structure of crystalline materials and for characterizing the nature of order in less-ordered systems like liquid crystals. For liquid crystalline materials, both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) provide critical information. WAXS probes short-range positional order, such as the average distance between molecules, while SAXS reveals longer-range periodicities, like the layer spacing in smectic phases.

In the context of this compound, which is expected to form liquid crystalline phases, XRD is indispensable for identifying the type of mesophase. The nematic phase, characterized by long-range orientational order but no positional order, would exhibit a diffuse wide-angle peak corresponding to the average intermolecular distance. In contrast, a smectic phase, which possesses one-dimensional positional order in addition to orientational order, would show sharp, layer-like reflections in the small-angle region.

Studies on bent-core liquid crystals and other calamitic mesogens have demonstrated the power of XRD in revealing complex structures such as skewed cybotactic nematic phases, where molecules form clusters with short-range smectic-like order. mdpi.comresearchgate.net For a derivative like this compound, temperature-dependent XRD studies would be crucial for mapping the phase transitions and understanding the evolution of molecular organization with temperature.

| Phase | Expected WAXS Pattern | Expected SAXS Pattern | Interpretation |

| Crystalline | Multiple sharp peaks | Multiple sharp peaks | Long-range 3D order |

| Nematic | Diffuse halo | No distinct peaks | Orientational order, no positional order |

| Smectic A | Diffuse halo | Sharp layer reflection(s) | 1D positional order, orthogonal layers |

| Smectic C | Diffuse halo | Sharp layer reflection(s) | 1D positional order, tilted layers |

This table outlines the expected X-ray diffraction patterns for different phases that could be exhibited by this compound.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Hydrogen Bonding and Conformational Changes within Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to the chemical environment and conformation of molecules. These methods are particularly well-suited for studying hydrogen bonding, a key interaction in the self-assembly of benzoic acid derivatives.

The carboxyl group of this compound is a strong hydrogen bond donor and acceptor. The formation of hydrogen-bonded dimers results in characteristic shifts in the vibrational frequencies of the C=O and O-H groups. In the IR spectrum, the O-H stretching vibration of a free carboxylic acid is typically a sharp band around 3500-3600 cm⁻¹. However, in a hydrogen-bonded dimer, this band broadens significantly and shifts to a lower frequency (typically 2500-3300 cm⁻¹). The C=O stretching vibration, which appears around 1700-1720 cm⁻¹ for a monomer, shifts to a lower wavenumber upon dimerization.

Raman spectroscopy provides complementary information. Studies on 4-methyl-3-nitrobenzoic acid have shown that the symmetric and asymmetric stretching vibrations of the nitro group are observable in the Raman spectrum and are sensitive to the molecular environment. scirp.org For this compound, conformational changes in the hexyloxy chain would also be reflected in the C-H stretching and bending regions of the vibrational spectra.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Effect of Hydrogen Bonding/Conformational Change |

| O-H Stretch | 3500-3600 (monomer), 2500-3300 (dimer) | Broadening and red-shift upon dimerization |

| C=O Stretch | 1700-1720 (monomer), 1680-1700 (dimer) | Red-shift upon dimerization |

| NO₂ Asymmetric Stretch | ~1530 | Sensitive to local electronic environment |

| NO₂ Symmetric Stretch | ~1350 | Sensitive to local electronic environment |

| C-H Stretches (alkyl) | 2850-2960 | Changes in band shape and intensity with chain ordering |

This table summarizes key vibrational modes for this compound and their expected response to intermolecular interactions and conformational changes, based on data for similar compounds. scirp.org

Dielectric Spectroscopy for Understanding Molecular Relaxation Processes in Liquid Crystalline States

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful tool for investigating molecular dynamics, particularly the rotational motions of polar molecules in condensed phases. For liquid crystalline materials like those derived from this compound, this technique can probe the collective and individual molecular relaxation processes that are characteristic of different mesophases.

The presence of a permanent dipole moment, primarily due to the nitro and carboxyl groups, makes this compound dielectrically active. In the liquid crystalline state, the alignment of these dipoles can be influenced by an external electric field. The frequency dependence of the dielectric permittivity (ε*) provides information about the timescales of different molecular motions.

In a nematic phase, two principal relaxation modes are typically observed: a low-frequency mode associated with the rotation of molecules around their short axis (a process that is often hindered by the nematic potential) and a high-frequency mode corresponding to rotation around the long molecular axis. The study of these relaxation processes can provide insights into the viscosity of the medium and the height of the potential barrier that hinders molecular reorientation. While direct dielectric spectroscopy data for this compound is not available, studies on other calamitic liquid crystals provide a framework for what to expect. aps.org

| Relaxation Process | Typical Frequency Range | Molecular Motion |

| Low-frequency mode (nematic) | kHz - MHz | Rotation around the short molecular axis |

| High-frequency mode (nematic) | MHz - GHz | Rotation around the long molecular axis |

| Collective modes (smectic) | Hz - kHz | Fluctuations of the layer structure |

This table describes typical dielectric relaxation processes observed in calamitic liquid crystals, which would be relevant for the study of this compound in its mesophases.

Functionalization and Derivatization Strategies Utilizing 4 Hexyloxy 3 Nitrobenzoic Acid

Synthesis of Esters and Amides for Specialized Liquid Crystal Applications

The molecular architecture of 4-(hexyloxy)-3-nitrobenzoic acid, featuring a rigid phenyl ring core and a flexible hexyloxy chain, makes it an excellent precursor for calamitic (rod-shaped) liquid crystals. The synthesis of esters and amides from its carboxylic acid group is a primary strategy to create materials with specific mesomorphic properties.

The formation of liquid crystals is highly dependent on molecular shape and intermolecular interactions. nih.gov Benzoic acid derivatives are frequently used to create liquid crystal materials, often through hydrogen bonding or by forming ester linkages to introduce other mesogenic units. nih.gov The esterification of this compound with various phenols or alcohols introduces a second ring system, extending the rigid core of the molecule, which is crucial for achieving liquid crystallinity. The terminal alkyl or alkoxy chains (like the hexyloxy group) provide the necessary flexibility and influence the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.

A notable example is the synthesis of 4-hexyloxyphenyl ester 4′-hexyloxy-3-nitrobenzoic acid (also named 4-hexyloxyphenyl-4'-hexyloxy-3-nitrobenzoate). This compound has been utilized as a component in dual-frequency liquid crystal mixtures. researchgate.net Such mixtures are advanced materials whose dielectric anisotropy can be switched from positive to negative by changing the frequency of the applied electric field, enabling novel display and photonics applications. The synthesis of this ester typically involves the reaction of the acid chloride of this compound with 4-hexyloxyphenol (B99945) in the presence of a base like pyridine.

Amide synthesis follows a similar principle, reacting the activated carboxylic acid with an appropriate amine. Standard peptide coupling reagents or conversion to the acyl halide can facilitate this transformation. The resulting amides can also exhibit liquid crystalline behavior, with the N-H group providing an additional site for hydrogen bonding, which can influence molecular packing and mesophase stability.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| This compound | 4-Hexyloxyphenol | 4-Hexyloxyphenyl 4'-(hexyloxy)-3-nitrobenzoate | Dual-frequency liquid crystal mixtures researchgate.net |

Conjugation with Polymeric Scaffolds for Hybrid Material Architectures

The covalent attachment, or conjugation, of this compound to polymeric backbones is a powerful strategy for creating hybrid materials. These materials combine the properties of the polymer (e.g., flexibility, processability, solubility) with the specific functionalities of the small molecule (e.g., optical or electronic properties). The carboxylic acid group is the primary handle for this functionalization.

The most common conjugation method involves forming an amide or ester bond.

Amide Linkage: If the polymer scaffold contains primary or secondary amine groups (e.g., poly(allylamine), amine-terminated polyethylene (B3416737) glycol), the carboxylic acid of this compound can be activated using standard coupling agents (like dicyclohexylcarbodiimide (B1669883) - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) to form a stable amide bond.

Ester Linkage: For polymers with hydroxyl groups (e.g., polyvinyl alcohol, hydroxypropyl cellulose), an ester linkage can be formed via Fischer esterification under acidic catalysis or by first converting the carboxylic acid to its more reactive acid chloride derivative.

The resulting polymer-grafted materials could have applications in fields such as nonlinear optics, where the nitroaromatic moieties provide a high hyperpolarizability, or in sensor development. The polymer matrix serves to organize the functional units and provides the macroscopic structure for device fabrication. While specific examples for this compound are not prevalent in public literature, the chemical principles are well-established for similar carboxylic acids.

Table 2: Potential Polymer Conjugation Strategies

| Polymer Scaffold | Functional Group on Polymer | Linkage Type | Potential Hybrid Material Property |

|---|---|---|---|

| Poly(allylamine) | Amine (-NH₂) | Amide | Functionalized hydrogel |

| Poly(ethylene glycol) (PEG) | Hydroxyl (-OH) | Ester | Biocompatible functional coating |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Ester | Functionalized film |

Preparation of Self-Assembled Monolayers (SAMs) and Surface-Functionalized Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of nanotechnology, used to precisely control the interfacial properties of materials. Aromatic carboxylic acids are known to form robust SAMs on a variety of metal and metal oxide surfaces. au.dkacs.org

This compound is an ideal candidate for SAM formation.

Headgroup: The carboxylic acid (-COOH) group serves as the "head," anchoring the molecule to the substrate. It can bind to surfaces like silver (Ag), copper (Cu), and various metal oxides such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and indium tin oxide (ITO). au.dkacs.orgutwente.nl The binding typically occurs via deprotonation to form a carboxylate that coordinates to the surface metal atoms in a monodentate or bidentate fashion. au.dkacs.org

Tail Group: The nitrophenyl ring and the hexyloxy chain constitute the "tail," which dictates the surface properties of the functionalized substrate. The hexyloxy chain contributes to a hydrophobic surface, while the nitro group introduces a strong dipole moment, which can be used to tune the surface work function or create a template for further molecular interactions.

The formation of SAMs is typically achieved by immersing the clean substrate into a dilute solution of the molecule. utwente.nl The resulting functionalized surfaces could be used in organic electronics to modify electrode work functions, in biosensors to control protein adsorption, or as anti-corrosion coatings.

Table 3: Substrates for SAM Formation with Carboxylic Acids

| Substrate Material | Binding Mechanism | Reference |

|---|---|---|

| Silver (Ag) | Carboxylate-metal bond au.dkacs.org | au.dkacs.org |

| Aluminum Oxide (Al₂O₃) | Carboxylate coordination to surface metal utwente.nl | utwente.nl |

| Copper (Cu) | Carboxylate-metal bond acs.org | acs.org |

| Titanium Dioxide (TiO₂) | Carboxylate coordination to surface metal |

Exploitation of the Nitro Group for Further Selective Chemical Transformations and New Linkage Formation

The nitro group (-NO₂) is a highly versatile functional group that significantly enhances the synthetic utility of this compound. One of its most important transformations is its selective reduction to a primary amine (-NH₂).

This reduction can be achieved with high chemoselectivity, leaving the carboxylic acid and ether groups intact. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or using reducing metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium. chemicalbook.commasterorganicchemistry.com The use of reagents like tin(II) chloride in hydrochloric acid is a classic and effective method for this transformation. chemicalbook.com

The product of this reduction, 3-amino-4-hexyloxybenzoic acid , is a valuable synthetic intermediate. The newly introduced amino group is a powerful ortho-, para- directing group in electrophilic aromatic substitution and serves as a nucleophilic handle for a variety of new linkage formations:

Amide/Imide Formation: The amine can react with acyl chlorides or anhydrides to form amides, a reaction often used to build complex molecules or polymers.

Azo Coupling: The amine can be converted to a diazonium salt, which can then react with electron-rich aromatic compounds (like phenols or anilines) in an azo coupling reaction to form brightly colored azo dyes.

Polymer Precursor: The resulting aminobenzoic acid derivative is a classic "A-B" type monomer, where the amine (-NH₂) and carboxylic acid (-COOH) groups can react with each other in a polycondensation reaction to form aramids (aromatic polyamides), a class of high-performance polymers known for their thermal stability and mechanical strength. google.com

This two-step sequence—nitration followed by reduction—is a fundamental strategy in aromatic chemistry for installing an amine group at a specific position, thereby opening up a vast landscape of subsequent chemical possibilities.

Table 4: Key Transformation of the Nitro Group

| Starting Material | Reagents | Product | Subsequent Applications |

|---|---|---|---|

| This compound | SnCl₂, HCl or H₂, Pd/C chemicalbook.commasterorganicchemistry.com | 3-Amino-4-hexyloxybenzoic acid | Aramid synthesis, Azo dye formation, Pharmaceutical intermediate google.com |

Emerging Research Directions and Future Perspectives on 4 Hexyloxy 3 Nitrobenzoic Acid in Advanced Materials

Integration of 4-(Hexyloxy)-3-nitrobenzoic acid Derivatives in Next-Generation Optoelectronic and Smart Devices

The molecular architecture of this compound, featuring a flexible hexyloxy tail, a rigid phenyl core, and polar nitro and carboxylic acid groups, makes it an ideal candidate for the design of liquid crystals (LCs). These materials are central to a host of optoelectronic applications due to their ability to modulate light in response to external stimuli like electric fields. researchgate.netresearchgate.netscispace.commdpi.com

Derivatives of this compound are particularly promising for the development of advanced liquid crystal displays (LCDs), smart windows, and optical sensors. researchgate.netscispace.commdpi.com The presence of the nitro group is a known strategy in the design of so-called "bent-core" or "banana-shaped" liquid crystals, which can exhibit unique polar and chiral properties even though the molecules themselves are not chiral. szfki.hutandfonline.comaps.org This can lead to the formation of ferroelectric and antiferroelectric liquid crystal phases, which are of immense interest for high-speed switching electro-optic devices. spie.org The inherent polarity and potential for hydrogen bonding in these molecules can be harnessed to create materials with large flexoelectric coefficients, a property that relates electric polarization to mechanical bending and is crucial for certain types of sensors and actuators. psu.edu

Future research is anticipated to focus on synthesizing ester derivatives of this compound and incorporating them into mixtures to fine-tune properties such as birefringence, dielectric anisotropy, and switching times for specific photonic applications, including spatial light modulators and reconfigurable optical elements. researchgate.netspie.org

Advanced Computational Modeling for Predictive Materials Design Leveraging this compound Motifs

The development of new materials is increasingly driven by computational modeling, which allows for the prediction of molecular properties and bulk behavior before undertaking complex and resource-intensive synthesis. For molecules like this compound, Density Functional Theory (DFT) has become an indispensable tool. nih.govbohrium.comresearchgate.net

Researchers utilize DFT to perform quantum chemical calculations that can predict the optimized molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.netresearchgate.netnih.gov Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated to estimate the material's electronic band gap, a crucial factor for its use in electronic and optoelectronic devices. nih.gov Furthermore, computational methods can predict first-order hyperpolarizability, which is a measure of a material's nonlinear optical response, indicating its potential for applications in frequency conversion and optical switching. researchgate.net

Hirshfeld surface analysis is another powerful computational technique used to visualize and quantify the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the self-assembly into liquid crystalline phases. nih.gov By understanding these interactions at a molecular level, scientists can rationally design new molecules with tailored liquid crystalline properties. The future of materials design will heavily rely on these predictive models to accelerate the discovery of new functional materials based on the this compound scaffold. nih.gov

| Computational Method | Predicted Property | Relevance to Advanced Materials |

| Density Functional Theory (DFT) | Molecular Geometry, HOMO/LUMO, Band Gap | Predicts stability and electronic properties for optoelectronics. nih.govresearchgate.net |

| DFT | First-Order Hyperpolarizability | Assesses potential for nonlinear optical applications. researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Elucidates the driving forces for liquid crystal formation. nih.gov |

Exploration of Novel and Sustainable Synthetic Routes for Large-Scale Academic and Industrial Relevance

The widespread application of any chemical compound is contingent upon the availability of efficient, cost-effective, and environmentally benign synthetic methods. Research into the synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which aim to reduce waste and energy consumption. wjpmr.comijpsjournal.comjddhs.comjddhs.com

A common synthetic pathway to this compound likely involves the etherification of a 4-hydroxy-3-nitrobenzoic acid precursor. The synthesis of this precursor is well-documented. nih.gov Current research efforts are focused on developing sustainable alternatives to traditional synthetic methods. This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. wjpmr.comjddhs.comresearchgate.net For instance, methods for preparing similar compounds like 3-nitro-4-methoxybenzoic acid have been developed that are touted as being more environmentally friendly and suitable for industrial-scale production. google.com

Looking further ahead, the use of biocatalysis and renewable feedstocks represents a frontier in sustainable chemical production. jddhs.com Microbial synthesis is being explored as a green route to produce key aromatic building blocks like 4-hydroxybenzoic acid from renewable resources, which could eventually be integrated into the production chain of this compound. researchgate.net Such innovations are crucial for both academic research and the eventual industrial adoption of these materials.

| Green Chemistry Approach | Description | Potential Benefit for Synthesis |

| Alternative Solvents | Replacing hazardous organic solvents with water, ethanol, or supercritical fluids. ijpsjournal.com | Reduced environmental impact and improved safety. |

| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions, often leading to shorter reaction times. jddhs.com | Increased energy efficiency and higher yields. |

| Biocatalysis | Employing enzymes or whole microorganisms to perform chemical transformations. jddhs.comresearchgate.net | Use of renewable feedstocks and mild reaction conditions. |

| Continuous Flow Processing | Performing reactions in a continuously flowing stream rather than in a batch reactor. jddhs.com | Better process control, scalability, and safety. |

Investigation of Supramolecular Architectures and Functional Assemblies Beyond Conventional Liquid Crystals

The ability of molecules to self-assemble into ordered structures is the foundation of bottom-up nanotechnology. This compound and its derivatives are exemplary in this regard, with their primary application being in the field of liquid crystals, which are themselves a form of supramolecular assembly. However, current research is pushing the boundaries beyond conventional nematic and smectic phases.

The "bent-core" shape induced by the substitution pattern of this compound is a key feature that allows for the formation of complex, polar, and sometimes chiral superstructures from achiral molecules. tandfonline.comaps.org The introduction of the nitro group is a specific design element known to encourage the formation of unconventional mesophases, such as the B7 phase, which possesses a unique three-dimensional structure. szfki.hu

Furthermore, the carboxylic acid group provides a powerful tool for directing self-assembly through hydrogen bonding. Studies on mixtures of nitro-substituted benzoic acids and alkyloxy benzoic acids have demonstrated the formation of stable, hydrogen-bonded liquid crystalline complexes. researchgate.net An exciting future direction involves creating photoresponsive supramolecular systems. By incorporating photoisomerizable units like azobenzenes into the molecular design, it may be possible to use light to switch the material between different assembled states, for example, from linear chains to cyclic structures. nih.gov This would enable the development of light-controllable materials for applications in data storage and remotely triggered actuators.

Q & A

Q. How can researchers address contradictory data in substituent effects on bioactivity?

- Methodological Answer : Conduct systematic SAR (structure-activity relationship) studies by synthesizing analogs with varying alkoxy chain lengths. Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with biological endpoints, such as cytotoxicity or enzyme inhibition .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.